2-Methyl-1,3-benzothiazol-6-amine hydrochloride

Description

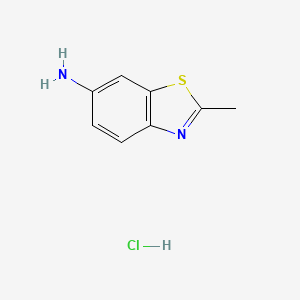

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHKJNZWFRQYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-1,3-benzothiazol-6-amine hydrochloride basic properties

An In-Depth Technical Guide to 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride, a key heterocyclic building block for research and development. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the fundamental physicochemical properties, a reasoned synthetic pathway with a detailed experimental protocol, robust analytical characterization methods, and the toxicological profile of the title compound. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for leveraging this versatile intermediate in the design and discovery of novel therapeutic agents.

Introduction to the Benzothiazole Scaffold

The 1,3-benzothiazole nucleus is a bicyclic heterocyclic system that has garnered significant attention from the scientific community. Its unique structural and electronic properties make it a cornerstone in the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The diverse therapeutic potential stems from the scaffold's ability to act as a bioisostere for natural purines and to engage in various non-covalent interactions with biological targets.

2-Methyl-1,3-benzothiazol-6-amine, particularly as its hydrochloride salt to enhance solubility and stability, represents a strategically important intermediate. The primary amine at the 6-position offers a reactive handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse functional groups. The methyl group at the 2-position modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and metabolic stability. This guide provides the core knowledge base required for the effective utilization of this compound in research endeavors.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for designing experimental conditions, from synthesis and purification to formulation and biological assays. The hydrochloride salt exhibits significantly different solubility compared to its free base, a crucial consideration for its application.

| Property | 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride | 2-Methyl-1,3-benzothiazol-6-amine (Free Base) | Source(s) |

| CAS Number | 67170-69-8 | 2941-62-0 | [6][7] |

| Molecular Formula | C₈H₉ClN₂S | C₈H₈N₂S | [6][8] |

| Molecular Weight | 200.69 g/mol | 164.23 g/mol | [6][8] |

| Appearance | Off-white to light brown crystalline solid (Typical) | Pale yellow to brown solid | N/A |

| Melting Point | >250 °C (Decomposes, typical for salts) | 122-124 °C | [7] |

| Solubility | Soluble in water, methanol, DMSO | Sparingly soluble in water, soluble in organic solvents | General chemical principles |

| logP (calculated) | N/A (as salt) | 1.75 - 2.19 | [9][10] |

| SMILES | Cl.CC1=NC2=CC=C(N)C=C2S1 | CC1=NC2=CC=C(N)C=C2S1 | [6][7] |

Synthesis and Purification

The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry. While numerous methods exist, a robust and scalable approach often involves the cyclization of a precursor derived from an appropriately substituted aniline. The following section outlines a logical and field-proven synthetic strategy.

Retrosynthetic Analysis and Strategy

The synthesis of the target compound hinges on the formation of the benzothiazole ring. A reliable strategy involves the cyclization of an N-arylthioamide or a related precursor. The chosen pathway begins with commercially available 4-aminoacetanilide, proceeding through nitration, reduction, and subsequent cyclization to form the benzothiazole core, followed by conversion to the hydrochloride salt. This multi-step approach allows for controlled functionalization and purification of intermediates.

Sources

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. 67170-69-8|2-Methyl-1,3-benzothiazol-6-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Compound 2-methyl-1,3-benzothiazol-6-amine - Chemdiv [chemdiv.com]

An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the broad and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of a specific analogue, 2-Methyl-1,3-benzothiazol-6-amine hydrochloride. We will delve into its chemical structure, outline detailed synthetic protocols, and discuss its known and potential applications in drug discovery, particularly in the realms of oncology and infectious diseases. This document is designed to be a practical resource, integrating established methodologies with insights into the structure-activity relationships that govern the therapeutic potential of this compound class.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This bicyclic system is present in a variety of natural and synthetic molecules that display a remarkable range of pharmacological properties. The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological effects. Derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others[1][2][3]. The 2-amino-6-substituted benzothiazole framework, in particular, has been a fertile ground for the discovery of novel therapeutic agents.

This guide focuses specifically on 2-Methyl-1,3-benzothiazol-6-amine and its hydrochloride salt, providing a detailed examination of its chemical characteristics and a foundation for its further exploration in drug development programs.

Chemical Structure and Properties

The chemical structure of 2-Methyl-1,3-benzothiazol-6-amine consists of a benzothiazole core with a methyl group at the 2-position and an amine group at the 6-position. The hydrochloride salt is formed by the protonation of the basic 6-amino group.

Chemical Structure of the Free Base:

Caption: 2-Methyl-1,3-benzothiazol-6-amine

Chemical Structure of the Hydrochloride Salt:

The hydrochloride salt is formed by the protonation of the primary amine at the 6-position. This increases the water solubility of the compound, which is often advantageous for pharmaceutical applications.

Caption: 2-Methyl-1,3-benzothiazol-6-amine hydrochloride

Physicochemical Properties:

| Property | Value (Free Base) | Reference |

| Molecular Formula | C₈H₈N₂S | [4] |

| Molecular Weight | 164.23 g/mol | [4] |

| Melting Point | 122-124 °C | [5] |

| Appearance | White to yellow to light brown crystalline powder | [6] |

Synthesis of 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride

The synthesis of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride is typically achieved in a two-step process: first, the synthesis of the free base, 2-Methyl-1,3-benzothiazol-6-amine, followed by its conversion to the hydrochloride salt. A well-established method for the synthesis of the closely related 2-amino-6-methylbenzothiazole is provided by Organic Syntheses, a highly reliable source for chemical preparations[7]. This procedure can be adapted for the synthesis of the target free base.

Step 1: Synthesis of 2-Methyl-1,3-benzothiazol-6-amine (Free Base)

A common and effective method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine.

Experimental Protocol (Adapted from Organic Syntheses Procedure for 2-amino-6-methylbenzothiazole):

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of p-toluidine (1 mole) in a suitable solvent like chlorobenzene is prepared.

-

Formation of p-tolylthiourea: Concentrated sulfuric acid (0.55 mole) is added dropwise to the solution. To the resulting suspension of p-toluidine sulfate, sodium thiocyanate (1.1 moles) is added, and the mixture is heated at 100°C for approximately 3 hours to form p-tolylthiourea in situ[7].

-

Cyclization: The reaction mixture is then cooled to 30°C, and sulfuryl chloride (1.34 moles) is added dropwise, ensuring the temperature does not exceed 50°C. The mixture is maintained at 50°C for 2 hours[7]. This step facilitates the cyclization to form the benzothiazole ring.

-

Work-up and Isolation: The solvent is removed, and the residue is dissolved in hot water. The solution is then made alkaline with concentrated ammonium hydroxide, leading to the precipitation of the free base[7].

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol to yield 2-amino-6-methylbenzothiazole as a pale yellow solid[7].

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

-

Dissolution: The purified 2-Methyl-1,3-benzothiazol-6-amine is dissolved in a suitable organic solvent, such as anhydrous ethanol or isopropanol.

-

Acidification: A solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) is added dropwise to the stirred solution of the free base. The addition is continued until the solution becomes acidic, which can be checked with pH paper.

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 2-Methyl-1,3-benzothiazol-6-amine hydrochloride. The literature suggests that the hydrochloride of the related 2-amino-6-methylbenzothiazole has a melting point of 250–253°C[7].

Caption: Synthetic workflow for 2-Methyl-1,3-benzothiazol-6-amine hydrochloride.

Analytical Characterization: Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system, a singlet for the methyl group at the 2-position, and a broad singlet for the amine protons. Upon formation of the hydrochloride salt, the amine protons (now -NH₃⁺) would likely appear as a broader signal at a more downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The carbon of the methyl group will appear in the aliphatic region, while the aromatic and heterocyclic carbons will be found in the downfield region.

-

IR Spectroscopy: The IR spectrum of the free base will show characteristic N-H stretching vibrations for the primary amine, typically in the range of 3300-3500 cm⁻¹. The hydrochloride salt will exhibit broader N-H stretching bands at lower frequencies due to the formation of the ammonium salt.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the free base (m/z = 164.04).

Biological Activities and Therapeutic Potential

The benzothiazole scaffold is a well-established pharmacophore with a wide array of biological activities. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potential as anticancer and antimicrobial agents.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of 2-aminobenzothiazole derivatives against a variety of cancer cell lines[8][9][10]. The substitution pattern on the benzothiazole ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, studies on 6-substituted benzothiazole derivatives have shown significant cytotoxic activity[10]. While specific data for 2-Methyl-1,3-benzothiazol-6-amine hydrochloride is limited, a study on related 2- and 6-substituted benzothiazole-naphthoquinone derivatives found that a methyl group at the 2-position could lead to potent antitumor activity[7].

Potential Mechanisms of Anticancer Action:

The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with key cellular processes, including:

-

Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death in cancer cells.

-

Inhibition of Protein Kinases: The benzothiazole nucleus can serve as a scaffold for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival[9].

-

DNA Intercalation: Some derivatives are capable of intercalating with DNA, leading to the inhibition of DNA replication and transcription.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 4. uop.edu.jo [uop.edu.jo]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

2-Methyl-1,3-benzothiazol-6-amine hydrochloride molecular weight

An In-Depth Technical Guide to 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile benzothiazole scaffold, this molecule serves as a critical building block for the synthesis of pharmacologically active agents. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, and outlines robust analytical methods for its characterization. Furthermore, it explores the broader therapeutic landscape of benzothiazole derivatives, contextualizing the potential applications of this specific amine hydrochloride salt in modern pharmaceutical research.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole core, a bicyclic system consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind with high affinity to a diverse range of biological targets.[2] Consequently, benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][3][4][5]

2-Methyl-1,3-benzothiazol-6-amine, and its hydrochloride salt, represent a key intermediate in this class. The primary amine at the 6-position provides a versatile synthetic handle for further molecular elaboration, enabling the construction of compound libraries for screening and lead optimization. Understanding the fundamental chemistry and handling of this hydrochloride salt is therefore essential for any research program leveraging the benzothiazole scaffold.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The key properties of 2-Methyl-1,3-benzothiazol-6-amine and its hydrochloride salt are summarized below. The hydrochloride salt offers improved solubility and stability compared to the free base, making it preferable for many applications.

| Property | Value | Source |

| Compound Name | 2-Methyl-1,3-benzothiazol-6-amine hydrochloride | - |

| CAS Number | 67170-69-8 | [6] |

| Molecular Formula | C₈H₉ClN₂S | Calculated |

| Molecular Weight | 200.69 g/mol | Calculated |

| Free Base Name | 2-Methyl-1,3-benzothiazol-6-amine | [7][8] |

| Free Base CAS | 2941-62-0 | [8][9] |

| Free Base Formula | C₈H₈N₂S | [7][8] |

| Free Base Mol. Wt. | 164.23 g/mol | [7][8] |

| Free Base Form | Solid | [8] |

| Free Base Melting Point | 122-124 °C | [9] |

Synthesis and Purification Strategy

The synthesis of 2-substituted benzothiazoles is well-established in organic chemistry. One of the most common and reliable methods involves the reaction of an appropriately substituted aniline with a thiocyanate salt, followed by oxidative cyclization.[10][11]

Synthetic Rationale

The chosen synthetic pathway leverages readily available starting materials. The key transformation is the electrophilic cyclization onto the aromatic ring, driven by an in-situ generated electrophilic sulfur species. This approach is robust and generally provides good yields of the desired benzothiazole core. Subsequent conversion to the hydrochloride salt is a standard acid-base reaction that facilitates purification and improves handling properties.

Experimental Protocol: Synthesis

-

Step 1: Preparation of N-(4-amino-3-mercaptophenyl)acetamide. This step would typically involve the reduction of a corresponding nitro compound and subsequent protection/functionalization, a common multi-step process in organic synthesis. For the purpose of this guide, we will assume this intermediate is available.

-

Step 2: Cyclization to form 2-Methyl-1,3-benzothiazol-6-amine.

-

To a solution of N-(4-amino-3-mercaptophenyl)acetamide (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

Dissolve the crude 2-Methyl-1,3-benzothiazol-6-amine in a minimal amount of isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove residual impurities.

-

Dry the solid under vacuum to yield 2-Methyl-1,3-benzothiazol-6-amine hydrochloride.

-

Visualization: Synthetic Workflow

Caption: Workflow for synthesis and salt formation.

Purification Insights

The primary challenge in purifying aromatic amines like the free base of this compound is their susceptibility to air oxidation, which can lead to discoloration (e.g., turning pink or brown).[12] Furthermore, the basicity of the amino group can cause significant peak tailing during silica gel chromatography.

-

Expert Recommendation: To mitigate peak tailing, the mobile phase should be modified with a small amount (0.5-1%) of a basic additive like triethylamine or ammonia in methanol.[12] This additive neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic analyte and resulting in sharper, more symmetrical peaks. Working under an inert atmosphere (nitrogen or argon) can minimize oxidation.[12]

Analytical Characterization

Robust and validated analytical methods are critical for confirming the identity, purity, and stability of any chemical compound intended for research or development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of polar to moderately non-polar organic molecules. It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

-

Rationale: The use of TFA as an ion-pairing agent in the mobile phase is crucial. It protonates the basic amine, ensuring a consistent charge state, and also masks residual active sites on the silica backbone, leading to improved peak shape. A gradient elution is employed to ensure that both the main analyte and any potential impurities with a wide range of polarities are eluted effectively.

Visualization: Analytical QC Workflow

Caption: Standard workflow for purity analysis by RP-HPLC.

Applications in Research and Drug Development

While 2-Methyl-1,3-benzothiazol-6-amine hydrochloride is primarily a synthetic intermediate, its parent scaffold is at the core of numerous therapeutic investigations. The functional handles it possesses—the nucleophilic amine and the modifiable benzothiazole core—make it an invaluable starting point for generating novel chemical entities.

The benzothiazole framework has been successfully incorporated into drugs and clinical candidates targeting a vast array of diseases.[2][4] Its derivatives are known to act as enzyme inhibitors, receptor modulators, and diagnostic imaging agents.[2] For example, Riluzole is an approved drug for amyotrophic lateral sclerosis (ALS), and others are being investigated for Alzheimer's disease, various cancers, and infectious diseases.[2]

Visualization: Therapeutic Landscape of Benzothiazoles

Caption: Diverse therapeutic areas for benzothiazole derivatives.

Conclusion

2-Methyl-1,3-benzothiazol-6-amine hydrochloride is a foundational building block for advanced medicinal chemistry research. Its synthesis is achievable through established chemical pathways, and its purity can be rigorously controlled using standard analytical techniques like RP-HPLC. By leveraging the versatile reactivity of its primary amine and the inherent pharmacological potential of the benzothiazole core, researchers can continue to explore and develop novel therapeutics for a wide range of human diseases, from cancer to neurodegeneration. This guide provides the necessary technical protocols and scientific rationale to effectively utilize this valuable compound in a drug discovery setting.

References

- 2-methyl-1,3-benzothiazol-6-amine - Chemical Synthesis D

- Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure.

- Chemical Properties of 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6) - Cheméo.

- Compound 2-methyl-1,3-benzothiazol-6-amine - Chemdiv.

- 2-Methyl-1,3-benzothiazol-6-amine DiscoveryCPR 2941-62-0 - Sigma-Aldrich.

- 67170-69-8|2-Methyl-1,3-benzothiazol-6-amine hydrochloride - BLDpharm.

- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024, December 24).

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, February 23). Progress in Chemical and Biochemical Research.

- Synthesis of benzothiazoles - Organic Chemistry Portal.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 05). Molecules.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing.

- Technical Support Center: Purification of 2-Ethyl-1,3-benzothiazol-6-amine - Benchchem.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 03). Journal of Chemical Reviews.

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 05). International Journal of Scientific Research in Science and Technology.

- Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. (2025, August 06).

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. 67170-69-8|2-Methyl-1,3-benzothiazol-6-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Compound 2-methyl-1,3-benzothiazol-6-amine - Chemdiv [chemdiv.com]

- 8. 2-Methyl-1,3-benzothiazol-6-amine DiscoveryCPR 2941-62-0 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Discovery, Synthesis, and Therapeutic Applications of 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride

Executive Summary

2-Methyl-1,3-benzothiazol-6-amine hydrochloride (CAS: 67170-69-8) is a pivotal heterocyclic building block in advanced medicinal chemistry and materials science[1][2]. Characterized by its electron-rich benzothiazole core and a reactive primary amine, this compound serves as a critical intermediate in the discovery of novel antiproliferative agents, near-infrared (NIR) fluorescent probes, and photosensitizers for Photodynamic Therapy (PDT). This whitepaper provides a comprehensive technical synthesis of its physicochemical properties, reaction mechanisms, and laboratory workflows, grounded in authoritative literature.

Physicochemical Profiling

Understanding the baseline properties of the hydrochloride salt is essential for predicting its solubility, reactivity, and behavior in subsequent coupling reactions.

| Property | Specification |

| Chemical Name | 2-Methyl-1,3-benzothiazol-6-amine hydrochloride |

| Synonyms | 6-Amino-2-methylbenzothiazole HCl |

| CAS Number | 67170-69-8 (HCl Salt) / 2941-62-0 (Free Base)[1][3] |

| Molecular Formula | C8H9ClN2S[1] |

| Molecular Weight | 200.69 g/mol [1] |

| Appearance | Pale to dark brown crystalline solid[4] |

| Solubility | Soluble in Water, DMSO, and hot Ethanol |

Mechanistic Pathways & Therapeutic Applications

Oncology: Antiproliferative Agents

The free base of 2-methyl-1,3-benzothiazol-6-amine is frequently utilized to synthesize amidino-substituted benzothiazoles and styrylbenzothiazoles. As demonstrated by Ćaleta et al. (), the conversion of this amine into amidino derivatives yields compounds that exhibit significant cytostatic activities against malignant cell lines (e.g., HeLa, SW620, and Hep2)[5][6]. The planar benzothiazole system allows for DNA intercalation, while the amidino group facilitates electrostatic interactions with the phosphate backbone.

Photodynamic Therapy (PDT): Squarylium Cyanine Dyes

In PDT, the compound is condensed with squaric acid to form unsymmetrical squaraine cyanine dyes. According to Santos et al. (), the amine group acts as a potent electron-donating auxochrome[7]. This creates a Donor-Acceptor-Donor (D-A-D) chromophore system that extends π -conjugation, effectively shifting the absorption maximum into the "tissue transparency window" (650–850 nm)[7]. Upon NIR irradiation, these dyes undergo intersystem crossing to generate cytotoxic singlet oxygen ( 1O2 ), inducing localized tumor cell apoptosis[8].

Systems & Workflows

Synthetic Workflow

The standard industrial and laboratory synthesis relies on the reduction of 2-methyl-6-nitrobenzothiazole.

Workflow for synthesizing 2-Methyl-1,3-benzothiazol-6-amine hydrochloride via SnCl2 reduction.

Photodynamic Mechanism of Action

When integrated into a squaraine dye, the benzothiazole derivative acts as a photosensitizer.

Photodynamic therapy mechanism: Singlet oxygen generation via benzothiazole-squaraine dyes.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride

This protocol utilizes a controlled reduction methodology to ensure high yield and purity[9].

-

Preparation : Suspend 2-methyl-6-nitrobenzothiazole (10.0 g, 51.5 mmol) in 100 mL of absolute ethanol within a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition : Slowly add Tin(II) chloride dihydrate ( SnCl2⋅2H2O , 40.6 g, 180 mmol) dissolved in 40 mL of concentrated Hydrochloric Acid (HCl).

-

Causality: The concentrated HCl serves a dual purpose. It provides the highly acidic medium required for the SnCl2 -mediated electron transfer, and it immediately protonates the newly formed amine. This in situ salt formation is critical as it prevents the spontaneous air-oxidation of the free base.

-

-

Reflux : Attach a reflux condenser and heat the mixture to 85°C for 4 hours.

-

Self-Validating System: The completion of the reduction is self-validated by a distinct phase change—the initial bright yellow suspension will transition into a pale, translucent solution. Confirm completion via TLC (Hexane:EtOAc 3:1; disappearance of the Rf = 0.6 nitro spot).

-

-

Isolation : Cool the reaction mixture to 0°C in an ice bath to induce crystallization of the hydrochloride salt. Filter the precipitate under vacuum.

-

Purification : Recrystallize the crude product from hot ethanol to yield pure 2-Methyl-1,3-benzothiazol-6-amine hydrochloride as fine crystals.

Protocol 2: Synthesis of Benzothiazole-based Squarylium Dyes

-

Free Base Generation : Neutralize 2-Methyl-1,3-benzothiazol-6-amine hydrochloride with 1M NaOH, extract with dichloromethane, dry over Na2SO4 , and evaporate to yield the free base.

-

Condensation : In a flask equipped with a Dean-Stark trap, combine the free base (2.0 eq) and squaric acid (1.0 eq) in a 1:1 (v/v) mixture of n-butanol and toluene.

-

Azeotropic Distillation : Reflux the mixture at 115°C for 12 hours.

-

Causality: The Dean-Stark apparatus continuously removes water generated during the condensation. Driving the equilibrium forward via Le Chatelier's principle is mandatory to prevent the hydrolytic degradation of the highly electrophilic squaraine core.

-

-

Purification : Evaporate the solvent, wash the solid with diethyl ether, and purify via silica gel chromatography (DCM:MeOH 95:5).

Quantitative Data Presentation

The following table summarizes the biological and photochemical efficacy of derivatives synthesized directly from 2-Methyl-1,3-benzothiazol-6-amine, highlighting its versatility[5][7][8].

| Derivative Class | Application | Peak Absorption ( λmax ) | Singlet Oxygen Quantum Yield ( ΦΔ ) | Cytotoxicity ( IC50 in HeLa cells) |

| Aminosquaraine Dyes | Photodynamic Therapy | 650 - 710 nm | 0.15 - 0.26 | 1.2 - 5.4 μM (Irradiated) |

| Styrylbenzothiazoles | Oncology / Chemotherapy | 350 - 410 nm | N/A | 15.8 - 52.4 μM (Dark) |

| Azo Dyes | Nonlinear Optics / Staining | 450 - 550 nm | N/A | > 100 μM |

References

-

Ćaleta, I., Grdiša, M., Mrvoš-Sermek, D., Cetina, M., Tralić-Kulenović, V., Pavelić, K., & Karminski-Zamola, G. (2004). Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles. Farmaco, 59(4), 297-305. URL :[Link]

-

Santos, P. F., Reis, L. V., Duarte, I., Serrano, J. P., Almeida, P., Oliveira, A. S., & Ferreira, L. F. V. (2005). Synthesis and Photochemical Evaluation of Iodinated Squarylium Cyanine Dyes. Helvetica Chimica Acta, 88(5), 1135-1143. URL :[Link]

-

Qadir, T., Amin, A., Salhotra, A., Sharma, P. K., Jeelani, I., & Abe, H. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2). URL :[Link]

Sources

- 1. 2-Methyl-1,3-benzothiazol-6-amine hydrochloride - CAS:67170-69-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 67170-69-8|2-Methyl-1,3-benzothiazol-6-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2941-62-0|2-Methylbenzo[d]thiazol-6-amine|BLD Pharm [bldpharm.com]

- 4. 6-Amino-2-methyl-1,3-benzothiazole | CymitQuimica [cymitquimica.com]

- 5. Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Photochemical and In Vitro Cytotoxic Evaluation of New Iodinated Aminosquaraines as Potential Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-Methyl-1,3-benzothiazol-6-amine Hydrochloride Spectroscopic Data: An In-Depth Technical Guide

Executive Summary

2-Methyl-1,3-benzothiazol-6-amine hydrochloride (CAS: 67170-69-8) is a critical heterocyclic building block extensively utilized in drug discovery. Its free base form (CAS: 2941-62-0) serves as an electron-rich precursor for synthesizing two-photon absorbing fluorophores[1], and acts as a privileged fragment scaffold in the development of SHP2[2] and PDE4 inhibitors[3].

For researchers and analytical chemists, differentiating the hydrochloride salt from the free base is paramount, as the protonation state dictates the compound's solubility, pharmacokinetics, and reactivity. This whitepaper provides a comprehensive, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, alongside self-validating experimental protocols.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 2-methyl-1,3-benzothiazol-6-amine hydrochloride relies heavily on understanding the electronic impact of the protonated amine. In the free base, the C6-NH₂ group acts as a strong π -donor, shielding the ortho protons (C5-H and C7-H) and shifting them upfield to ~6.64 ppm and ~7.04 ppm, respectively[4].

The Causality of Salt-Induced Shifts: Upon conversion to the hydrochloride salt, the amine is protonated to an ammonium group (-NH₃⁺). This abolishes the resonance donation and introduces strong inductive electron withdrawal. Consequently, the C5 and C7 protons experience dramatic deshielding, shifting downfield by ~0.8 to 1.0 ppm. This shift is the definitive diagnostic marker for confirming the integrity of the salt form in solution.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J) | Integration | Assignment / Causality |

| C6-NH₃⁺ | 10.20 – 10.50 | Broad Singlet (br s) | - | 3H | Highly deshielded due to positive charge and hydrogen bonding with Cl⁻. |

| C4-H | 7.95 | Doublet (d) | ~8.8 Hz | 1H | Meta to amine; naturally deshielded by the adjacent thiazole ring. |

| C7-H | 7.85 | Doublet (d) | ~2.2 Hz | 1H | Ortho to amine; strongly deshielded by the -NH₃⁺ inductive effect. |

| C5-H | 7.45 | Doublet of doublets (dd) | 8.8, 2.2 Hz | 1H | Ortho to amine, ortho to C4; deshielded by -NH₃⁺. |

| C2-CH₃ | 2.80 | Singlet (s) | - | 3H | Aliphatic methyl; slightly deshielded by the heteroaromatic core. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Position | Chemical Shift (ppm) | Assignment / Causality |

| C2 | ~168.0 | Thiazole C=N; highly electron-deficient. |

| C3a | ~145.0 | Bridgehead aromatic carbon. |

| C7a | ~138.0 | Bridgehead aromatic carbon attached to sulfur. |

| C6 | ~128.0 | Aromatic C-NH₃⁺; shifts upfield compared to free base (~145 ppm) due to loss of resonance. |

| C4 | ~124.0 | Aromatic CH. |

| C5 | ~120.0 | Aromatic CH. |

| C7 | ~112.0 | Aromatic CH. |

| C2-CH₃ | ~20.0 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the salt state. The free base exhibits two sharp N-H stretching bands (symmetric and asymmetric) around 3300–3450 cm⁻¹. In the hydrochloride salt, these are replaced by a massive, broad absorption envelope caused by the strongly hydrogen-bonded -NH₃⁺ group.

Table 3: Key IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3200 – 2500 | Strong, Broad | N-H stretching (-NH₃⁺) | Confirms the hydrochloride salt form. |

| 1590 – 1610 | Medium | C=N stretching | Characteristic of the thiazole ring. |

| 1480 – 1550 | Medium | C=C aromatic stretch | Aromatic core framework. |

| 820, 880 | Strong | C-H out-of-plane bend | Confirms 1,2,4-trisubstituted benzene pattern. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode inherently desolvates and ionizes the free base via protonation. Thus, the hydrochloride salt yields the identical precursor ion [M+H]⁺ at m/z 165.05 as the free base.

Fragmentation Causality: The primary fragmentation pathway involves the neutral loss of ammonia (-17 Da), which is typical for protonated anilines. A secondary, highly diagnostic pathway for 2-methylbenzothiazoles is the opening of the thiazole ring, resulting in the neutral loss of acetonitrile (-41 Da).

Figure 1: ESI-MS/MS positive mode fragmentation pathway of 2-Methyl-1,3-benzothiazol-6-amine.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the analytical workflow must be self-validating. A common pitfall in analyzing hydrochloride salts is accidental dissociation in protic solvents or during LC-MS, leading to misinterpretation of the free base as the intact salt.

Protocol 1: NMR Sample Preparation (Preserving the Salt Form)

-

Solvent Selection: Weigh 10–15 mg of the analyte. Dissolve strictly in 0.6 mL of anhydrous DMSO-d₆.

-

Causality: DMSO-d₆ is highly polar and strongly solvates the ammonium cation without acting as a Brønsted base. Using CDCl₃ will result in poor solubility, while Methanol-d₄ will cause rapid deuterium exchange with the -NH₃⁺ protons, erasing the critical ~10.5 ppm diagnostic signal.

-

-

Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (or higher) using a standard 30-degree pulse program with a relaxation delay (D1) of 2 seconds.

-

Validation Check: If the broad singlet at ~10.5 ppm is missing, and the aromatic protons shift upfield (e.g., C5-H moves to ~6.6 ppm), the salt has dissociated or the sample is the free base.

Protocol 2: LC-MS Analysis

-

Sample Prep: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: The addition of 0.1% formic acid suppresses the ionization of trace impurities and ensures the analyte is fully protonated for maximum sensitivity in ESI+ mode.

-

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Detection: Monitor in Positive ESI mode (m/z 100–500). Extract the chromatogram for m/z 165.05.

Analytical Validation Workflow

Figure 2: Self-validating analytical workflow to confirm the hydrochloride salt integrity.

Sources

Methodological & Application

Application Note: 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride in Advanced Material Science & Fluorophore Engineering

Executive Summary

As a highly versatile, electron-deficient heterocyclic building block, 2-Methyl-1,3-benzothiazol-6-amine hydrochloride (CAS: 67170-69-8) has become indispensable in modern material science and chemical biology. Its unique structural topology—featuring a reactive 6-amino group, a tunable 2-methyl position, and a rigid benzothiazole core—enables the engineering of advanced photonic materials. This application note provides a comprehensive guide to utilizing this compound in three critical domains: the synthesis of solvatochromic merocyanine dyes for live-cell biosensors, the development of quadrupolar two-photon absorbing (TPA) fluorophores, and the generation of Thioflavin-T analogues for amyloid fibril detection.

Physicochemical Profile & Material Relevance

The utility of 2-Methyl-1,3-benzothiazol-6-amine stems from its intrinsic push-pull dipole. The benzothiazole ring acts as an electron acceptor (A), while the 6-amino group acts as an electron donor (D). The hydrochloride salt form is specifically preferred in early-stage synthesis because it prevents premature oxidation of the electron-rich amine and significantly improves solubility in polar protic solvents.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-Methyl-1,3-benzothiazol-6-amine hydrochloride |

| CAS Number | 67170-69-8[1] |

| Molecular Formula | C8H9ClN2S |

| Molecular Weight | 200.69 g/mol |

| Electronic Character | Intramolecular charge transfer (ICT) capable; D-π-A system |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature[1] |

Application 1: Synthesis of Solvatochromic Merocyanine Dyes

Expertise & Causality

To study protein conformational changes in living cells, fluorophores must be bright, photostable, and highly sensitive to their local dielectric environment. The quantum yield of merocyanine dyes is sharply dependent on solvent polarity or viscosity, enabling them to report changes in their protein environment[2]. 2-Methyl-1,3-benzothiazol-6-amine is the optimal precursor because it maintains sufficient hydrophobic character to interact with protein domains, yet remains water-soluble without aggregating at the concentrations required for live-cell labeling[2]. The 6-amino group serves as the critical anchoring point for derivatization (e.g., with iodoacetamide), allowing for site-selective covalent attachment to target proteins like Cdc42[2].

Experimental Protocol: Synthesis of Amino-Reactive I-SO Biosensor

Self-Validating System: Each step includes a specific analytical checkpoint to ensure the integrity of the synthetic pipeline.

-

Amine Protection (Acetylation): Mix 3 mmol of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride with 10 mL of acetic anhydride. Heat the mixture at 60 °C for 20 minutes[2]. Validation: Evaporate solvents in a vacuum and confirm the disappearance of the primary amine via ninhydrin stain on TLC. The formation of the acetamide intermediate should be confirmed by LC-MS.

-

Quaternization: React the purified acetamide intermediate with 1,3-propanesultone in a sealed tube at 120 °C to form a sulfobetaine inner salt. Causality: This step introduces a sulfonate group, which is critical for preventing dye aggregation in aqueous biological media[2].

-

Polymethine Condensation: Condense the quaternized intermediate with malonaldehyde dianil hydrochloride in the presence of acetic anhydride and triethylamine to form the extended polymethine chain.

-

Derivatization (Iodoacetylation): Deprotect the 6-amino group under mild acidic conditions, followed by reaction with iodoacetic anhydride to yield the final amino-reactive I-SO dye. Validation: Purify via recrystallization from methanol. Confirm the presence of the iodoacetyl protons (~3.93 ppm) via 1H NMR (DMSO-d6)[2].

Experimental workflow for synthesizing solvatochromic merocyanine biosensors.

Application 2: Engineering Quadrupolar Two-Photon Absorbing Fluorophores

Expertise & Causality

Two-photon excitation fluorescence (TPEF) microscopy requires fluorophores with massive two-photon absorption (TPA) cross-sections. The electron-deficient benzothiazole core acts as a highly efficient central acceptor in quadrupolar (D-π-A-π-D) architectures[3]. To build this architecture, researchers utilize 6-iodobenzothiazoles as critical intermediates[3]. Direct iodination of the electron-rich 2-methylbenzothiazol-6-amine core with ICl selectively functionalizes the C-7 position[3]. Subsequent removal of the amine group yields 7-iodo-2-methylbenzothiazole, priming the molecule for Sonogashira cross-coupling with triphenylamine donors[3].

Experimental Protocol: Synthesis of 7-Iodo-2-methylbenzothiazole Core

-

Free-Basing: Neutralize 2-Methyl-1,3-benzothiazol-6-amine hydrochloride with saturated NaHCO3 and extract into ethyl acetate to obtain the free amine.

-

Direct Iodination: Dissolve Iodine monochloride (ICl) in diluted HCl. Add this dropwise to a solution of the free 2-methylbenzothiazol-6-amine at 0 °C[4]. Causality: The strongly acidic conditions direct the electrophilic aromatic substitution (SEAr) selectively to the C-7 position, avoiding unwanted poly-iodination[3].

-

Hydrodeamination: React the isolated 7-iodo-2-methylbenzothiazol-6-amine with tert-butyl nitrite (tBuONO) in THF[3]. Validation: Monitor the reaction via 1H NMR. The complete disappearance of the broad -NH2 singlet validates the successful removal of the amino group, yielding the pure 7-iodo-2-methylbenzothiazole core[4].

Application 3: Precursor for Thioflavin-T Analogues in Amyloid Imaging

Expertise & Causality

The 2-methylbenzothiazole framework is the structural foundation of Thioflavin-T (ThT), the gold standard dye for detecting amyloid-β cross-sheet fibrils. 2-Methyl-1,3-benzothiazol-6-amine is directly used in the synthesis of the amyloid imaging tracer TZDM—a neutral ThT analogue optimized for positron emission tomography (PET) detection of early-stage Alzheimer's disease[3].

The photophysical mechanism relies on a molecular rotor dynamic. In aqueous solution, the molecule undergoes free intramolecular rotation, leading to non-radiative decay (low fluorescence). Upon binding to the rigid cross-β-sheet grooves of amyloid fibrils, this rotation is sterically locked. The molecule is forced into a highly conjugated planar conformation, triggering a massive increase in fluorescence quantum yield.

Logical relationship of push-pull dynamics and the molecular rotor mechanism.

Quantitative Data Summary

The table below summarizes the photophysical properties of advanced fluorophores synthesized directly from the 2-Methyl-1,3-benzothiazol-6-amine precursor, demonstrating its extreme versatility across different optical regimes.

Table 2: Photophysical Properties of Derived Fluorophores

| Fluorophore Class | Derived Intermediate | Absorption λmax (nm) | Emission λmax (nm) | Key Photophysical Feature | Target Application |

| Merocyanine (I-SO) | N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | ~600 | ~620 | High solvatochromic sensitivity | Live-cell protein biosensors |

| Quadrupolar (Qbtz) | 7-Iodo-2-methylbenzothiazole | ~450 | ~650 | Large TPA cross-section (>1000 GM) | Two-photon bioimaging |

| ThT Analogue (TZDM) | 2-Methyl-1,3-benzothiazol-6-amine (Direct) | ~415 | ~485 | 1000-fold QY increase upon binding | PET imaging of amyloid fibrils |

References

-

Toutchkine, A., Kraynov, V., & Hahn, K. (2003). Solvent-Sensitive Dyes to Report Protein Conformational Changes in Living Cells. Journal of the American Chemical Society, 125(14), 4132–4145.[2] URL:[Link]

-

Bureš, F., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters, 23(9), 3653–3658.[3][4] URL:[Link]

Sources

Application Notes and Protocols: 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride as a Fluorescent Marker

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for the specific photophysical properties of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride are not extensively available in the public domain. The following application notes and protocols are curated based on the well-established characteristics of structurally similar benzothiazole-based fluorescent probes. The provided quantitative data and experimental procedures should be considered as representative examples and will likely require optimization for your specific application.

Introduction: The Benzothiazole Scaffold as a Versatile Fluorophore

The benzothiazole core is a cornerstone in the design of fluorescent probes for biological research.[1] These heterocyclic compounds are prized for their robust photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and good photostability, making them invaluable tools for cellular imaging and the quantification of various analytes.[1] The strategic functionalization of the benzothiazole nucleus allows for the fine-tuning of its spectral properties and the introduction of specific reactivity, enabling a broad range of applications. Derivatives of this scaffold have been successfully utilized for the detection of metal ions, anions, small molecules, and macromolecules, as well as for imaging subcellular compartments such as the mitochondria.[1][2] 2-Methyl-1,3-benzothiazol-6-amine hydrochloride, with its reactive primary amine, presents a valuable building block for the development of novel fluorescent probes and bioconjugates.

Photophysical Properties: A Profile of the Benzothiazole Class

| Property | Typical Range | Solvent/Conditions |

| Excitation Maximum (λex) | 340 - 420 nm | Dichloromethane, Ethanol |

| Emission Maximum (λem) | 400 - 600 nm | Dichloromethane, Ethanol |

| Molar Extinction Coefficient (ε) | 26,000 - 76,900 M⁻¹cm⁻¹ | Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.97 | Dichloromethane, Ethanol |

| Stokes Shift | 50 - 100 nm | Methanol, Dichloromethane |

Data compiled from analogous benzothiazole derivatives.[1][3]

The broad range in quantum yield highlights the sensitivity of the benzothiazole scaffold to its local chemical environment, a property that can be exploited for the design of responsive fluorescent probes.

Experimental Protocols

Protocol 1: General Procedure for Live Cell Imaging

This protocol provides a general workflow for the staining and imaging of live cells using a benzothiazole-derived fluorescent probe. The primary amine on 2-Methyl-1,3-benzothiazol-6-amine hydrochloride can be utilized for conjugation to targeting moieties, or the compound may be used as a structural analogue for foundational studies.

Rationale: This protocol is designed to facilitate the passive diffusion of the fluorescent probe across the cell membrane, leading to intracellular labeling. The subsequent washing steps are crucial for removing unbound probe and reducing background fluorescence, thereby enhancing the signal-to-noise ratio for imaging.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

2-Methyl-1,3-benzothiazol-6-amine hydrochloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride in anhydrous DMSO.

-

Working Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting range is 1-10 µM. It is highly recommended to perform a concentration titration to determine the optimal concentration that maximizes signal while minimizing cytotoxicity.

-

Cell Staining: a. Remove the existing cell culture medium. b. Wash the cells once with pre-warmed PBS. c. Add the probe-containing medium to the cells. d. Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time is dependent on the cell type and the permeability of the probe.

-

Washing: a. Remove the staining solution. b. Wash the cells two to three times with warm PBS or fresh, pre-warmed culture medium to remove any unbound probe.

-

Imaging: a. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. b. Image the cells using a confocal microscope equipped with appropriate excitation and emission filters based on the anticipated spectral properties of the probe (refer to the photophysical properties table).

Workflow for Live Cell Imaging:

Caption: General experimental workflow for live cell imaging with a benzothiazole-based fluorescent probe.

Protocol 2: Covalent Labeling of Proteins via Amine-Reactive Chemistry

This protocol outlines a general method for conjugating an amine-reactive fluorescent probe to a target protein. While 2-Methyl-1,3-benzothiazol-6-amine hydrochloride itself has a primary amine, this protocol is written from the perspective of using a derivative of this compound that has been functionalized with an amine-reactive group (e.g., an N-hydroxysuccinimide [NHS] ester). The primary amine of the title compound makes it a suitable candidate for derivatization into such an amine-reactive probe.

Rationale: This protocol utilizes the reaction between an amine-reactive derivative of the fluorophore and the primary amines (e.g., on lysine residues) of a target protein to form a stable amide bond. The reaction is performed at a slightly basic pH to ensure that the primary amines on the protein are deprotonated and thus nucleophilic. Purification is essential to remove unconjugated dye, which could interfere with downstream applications.

Materials:

-

Purified target protein

-

Amine-reactive derivative of 2-Methyl-1,3-benzothiazol-6-amine (e.g., NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Conjugation buffer (e.g., 50 mM sodium borate, pH 8.5, or 100 mM sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis tubing or size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Dissolve the target protein in the conjugation buffer to a final concentration of 2-10 mg/mL.

-

Dye Preparation: Prepare a 10 mM stock solution of the amine-reactive benzothiazole derivative in anhydrous DMSO or DMF.

-

Conjugation Reaction: a. While gently stirring the protein solution, add the reactive dye stock solution to achieve a desired molar excess of dye to protein. A common starting point is a 10- to 20-fold molar excess, but this should be optimized for each protein. b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quenching Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the unreacted dye and reaction byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein-dye conjugate at both 280 nm (for the protein) and the absorbance maximum of the dye. The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Workflow for Protein Labeling:

Caption: General experimental workflow for covalent labeling of proteins with an amine-reactive benzothiazole dye.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through systematic optimization. For cellular imaging, a dose-response curve should be generated to identify the optimal probe concentration. This involves testing a range of concentrations and assessing both the fluorescence intensity and cell viability (e.g., using a trypan blue exclusion assay or a viability dye). For protein labeling, the degree of labeling should be carefully determined. A low DOL may result in a weak signal, while a high DOL can lead to protein precipitation or altered function. Running functional assays on the labeled protein is the ultimate validation of a successful conjugation.

Expertise and Causality in Experimental Design

The choice of an anhydrous solvent like DMSO for the dye stock solution is critical because amine-reactive groups like NHS esters are susceptible to hydrolysis.[4] Performing the protein conjugation at a basic pH is essential to ensure the nucleophilicity of the lysine residues' primary amines.[4] The quenching step with a high concentration of a primary amine-containing buffer like Tris is a crucial control point to prevent over-labeling and to ensure a homogenous final product.

The use of benzothiazole derivatives as fluorescent markers is a well-established technique, and their photophysical properties often depend on the polarity and viscosity of their microenvironment.[5] This sensitivity can be leveraged for advanced applications, such as developing probes that report on changes in cellular environments or protein conformation.

References

-

Current Protocols in Cytometry. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. [Link]

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC. [Link]

-

Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. [Link]

-

LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. National Academy of Sciences of Belarus. [Link]

-

Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]

-

2-methyl-1,3-benzothiazol-6-amine - Chemical Synthesis Database. Mol-Instincts. [Link]

-

Cell Biology and Bioimaging Core Staining Protocols. University of Nevada, Reno. [Link]

-

Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. [Link]

-

Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ResearchGate. [Link]

-

Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]

-

2-Amino-6-methyl-1,3-benzothiazole–octanedioic acid (2/1). PMC. [Link]

-

Chemical Properties of 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6). Cheméo. [Link]

-

Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. PubMed. [Link]

-

2-(3-Pentanyl)-1,3-benzothiazol-6-amine | C12H16N2S | CID 45077488. PubChem. [Link]

-

Red Phosphorescence from Benzo[1][6][7]thiadiazoles at Room Temperature. DSpace@MIT. [Link]

-

2-Methyl-1,3-benzothiazol-6-ol | C8H7NOS | CID 759304. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine | C8H8N2S2 | CID 274151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. elib.bsu.by [elib.bsu.by]

- 6. tcd.ie [tcd.ie]

- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Storage, Handling, and Stability Protocols for 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride

Introduction & Scientific Context

2-Methyl-1,3-benzothiazol-6-amine hydrochloride (CAS 67170-69-8) is a highly versatile aromatic amine utilized as a core building block in the synthesis of fluorescent probes, solvent-sensitive merocyanine dyes, and targeted pharmaceutical agents[1]. Because of its electron-rich aromatic amine moiety and its formulation as a hydrochloride salt, the compound exhibits specific vulnerabilities to environmental stressors.

Improper storage leads to rapid degradation, which not only reduces synthetic yields but also introduces highly fluorescent impurities that can critically compromise downstream live-cell imaging or spectroscopic assays[1]. This application note provides a comprehensive, causality-driven guide to the storage, handling, and stability validation of this compound, ensuring researchers maintain the highest chemical fidelity.

Mechanistic Drivers of Degradation

To design an effective storage protocol, one must first understand the chemical causality behind the degradation of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride:

-

Oxidative Polymerization: The primary amine group on the benzothiazole ring is highly susceptible to auto-oxidation. In the presence of atmospheric oxygen, the amine readily oxidizes to form azo, azoxy, or quinonoid species. This is visually indicated by a color shift from the pristine off-white/pale yellow powder to a dark brown or red hue.

-

Hygroscopic Deliquescence: As a hydrochloride salt, the compound is inherently hygroscopic. It absorbs moisture from the air, which not only causes the powder to clump but also creates a localized aqueous microenvironment that drastically accelerates both hydrolysis and oxidative degradation[2].

-

Photolytic Cleavage: The highly conjugated benzothiazole ring system absorbs strongly in the UV region. Exposure to ambient laboratory lighting can induce homolytic cleavage or radical formation, further propagating the oxidation of the amine group.

Environmental stressors, degradation pathways, and storage mitigations for the compound.

Recommended Storage Conditions & Quantitative Metrics

Based on its chemical profile, the compound is generally stable at room temperature (15–25°C) if strictly protected from light and moisture[2]. However, for long-term archival storage, refrigeration (2–8°C) under an inert atmosphere is highly recommended to arrest kinetic degradation pathways[2]. Authoritative safety data confirms its stability under these recommended, non-reactive environments[3].

Table 1: Storage Conditions Summary

| Parameter | Short-Term Storage (< 1 Month) | Long-Term Storage (> 1 Month) | Causality / Rationale |

| Temperature | 15°C to 25°C (Room Temp) | 2°C to 8°C | Reduces kinetic energy for auto-oxidation and hydrolysis. |

| Atmosphere | Desiccated Air | Argon or Nitrogen (Inert) | Displaces O2 to prevent formation of quinonoid/azo impurities. |

| Light Exposure | Amber Vial / Dark | Amber Vial / Dark | Prevents UV/Vis-induced radical formation on the benzothiazole ring. |

| Container | Tightly sealed glass | PTFE-lined sealed glass | Prevents moisture ingress which causes hygroscopic deliquescence. |

Table 2: Physical Properties & Stability Metrics

| Property | Specification | Indicator of Degradation |

| Appearance | Off-white to pale yellow powder | Shift to brown, red, or dark yellow |

| State | Free-flowing solid | Clumping or sticky residue (moisture absorption) |

| Solubility | Soluble in DMSO, Methanol, Water | Insoluble particulate matter (polymeric oxidation products) |

| Purity (HPLC) | > 98% | Emergence of secondary peaks at higher retention times |

Experimental Protocols

To ensure a self-validating system, the following protocols integrate handling procedures with built-in quality control checks.

Protocol 1: Preparation of Long-Term Storage Aliquots

Rationale: Repeatedly opening a bulk container exposes the hygroscopic salt to atmospheric moisture and oxygen, cumulatively degrading the batch. Single-use aliquoting prevents this.

-

Preparation: Transfer the sealed bulk container of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride into a glovebox purged with high-purity Argon or Nitrogen (O2 < 5 ppm, H2O < 1 ppm).

-

Visual Inspection (Self-Validation): Inspect the bulk powder. It should be off-white to pale yellow. Any significant browning indicates pre-existing oxidative damage, and the batch should be recrystallized before use.

-

Aliquoting: Weigh the required amounts (e.g., 10 mg or 50 mg) into pre-dried, amber glass vials. The amber glass prevents photolytic degradation.

-

Sealing: Cap the vials tightly with PTFE-lined caps to prevent gas exchange. Wrap the seam with Parafilm.

-

Storage: Remove the vials from the glovebox and store them in a vacuum desiccator containing active Drierite (calcium sulfate) at room temperature or 2–8°C[2].

Self-validating workflow for aliquoting and reconstituting the hygroscopic salt.

Protocol 2: Reconstitution and Solution Storage

Rationale: The compound degrades significantly faster in solution than in the solid state. Reconstitution should be performed immediately prior to use.

-

Equilibration: If stored at 2–8°C, allow the sealed vial to warm to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the aliquot.

-

Solvent Selection: Dissolve the compound in anhydrous, degassed solvent (e.g., anhydrous DMSO or DMF for organic synthesis, or freshly degassed aqueous buffers for biological assays).

-

Usage: Use the solution immediately. Do not store aqueous solutions of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride, as the free amine (which exists in equilibrium in solution) oxidizes rapidly.

Protocol 3: HPLC-UV Stability Indicating Assay

Rationale: To quantitatively verify the integrity of the compound before critical synthetic steps or sensitive imaging assays.

-

Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Methanol.

-

Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic 60% Water (with 0.1% TFA) / 40% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Validation: The primary peak should account for >98% of the total Area Under the Curve (AUC). Secondary peaks at higher retention times typically indicate non-polar oxidative dimers (azo compounds) and necessitate discarding the aliquot.

References

- Source: Hahn Lab (J. Am. Chem. Soc. 2003)

- Title: 2-Methyl-1,3-benzothiazol-6-amine hydrochloride Product & Storage Information Source: BLD Pharm URL

- Title: Safety Data Sheet - 2-Methyl-1,3-benzothiazol-6-amine hydrochloride Source: Combi-Blocks URL

Sources

Troubleshooting & Optimization

Troubleshooting 2-Methyl-1,3-benzothiazol-6-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the chemical causality behind each step, providing you with self-validating protocols and targeted troubleshooting strategies to ensure high-yield, high-purity isolation of this critical heterocyclic building block.

I. Synthetic Strategy & Workflow

The synthesis of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride fundamentally relies on the reduction of a nitroarene precursor (2-methyl-6-nitrobenzothiazole) followed by anhydrous salt formation. Because the benzothiazole core contains an electron-rich sulfur atom, standard catalytic hydrogenation methods often fail. Therefore, robust chemical reduction pathways are prioritized[1].

Synthetic workflow for 2-Methyl-1,3-benzothiazol-6-amine hydrochloride.

II. Self-Validating Experimental Protocols

Protocol A: Stannous Chloride ( SnCl2 ) Reduction

This method uses SnCl2 to power through the reduction without risk of catalyst poisoning[2].

-

Reaction Setup: Suspend 1.28 g of 2-methyl-6-nitrobenzothiazole and 8.6 g of stannous chloride ( SnCl2⋅2H2O ) in 200 mL of ethyl acetate[2].

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Self-Validation Check: The initial suspension will turn into a clear solution as heating begins, followed by the formation of a fine precipitate[2]. This phase change confirms the reduction is actively occurring.

-

-

Basification (Critical Step): Cool the mixture and pour it into 300 mL of aqueous NaOH solution.

-

Self-Validation Check: You must add enough NaOH to strictly reach pH > 10 [2]. At lower pH values, a thick, unfilterable emulsion of amphoteric tin hydroxides will form. At pH > 10, the solution clears as soluble stannate ions ( [Sn(OH)6]2− ) are generated.

-

-

Extraction: Filter the mixture through a pad of sea sand or Celite to remove trace particulates[2]. Extract the aqueous layer with ethyl acetate ( 3×50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under vacuum to yield the free base.

Protocol B: Anhydrous Hydrochloride Salt Formation

Because the target molecule is highly water-soluble as a salt, the hydrochloride formation must be done under strictly anhydrous conditions.

-

Dissolution: Dissolve the purified 2-methyl-1,3-benzothiazol-6-amine free base in anhydrous diethyl ether (or dioxane) under an inert argon/nitrogen atmosphere.

-

Precipitation: Slowly add a 1.2x stoichiometric excess of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise at 0 °C.

-

Self-Validation Check: An immediate pale/white crystalline precipitate should form. If the solution merely turns cloudy, trace moisture is interfering with crystallization.

-

-

Isolation: Stir for 30 minutes, filter the precipitate under a blanket of nitrogen, wash with cold anhydrous ether, and dry under high vacuum to yield 2-Methyl-1,3-benzothiazol-6-amine hydrochloride.

III. Quantitative Methodological Comparison

To aid in route selection, the following table summarizes the quantitative metrics and risk profiles of standard nitro-reduction methodologies for benzothiazole systems.

| Reduction Method | Reagents & Solvent | Typical Yield | Reaction Time | Causality of Limitations / Risks |

| Catalytic Hydrogenation | H2 gas, 10% Pd/C, MeOH | < 20% (Stalls) | 24 - 48 h | High Risk: Thiazole sulfur lone pairs strongly coordinate to Pd, poisoning the catalyst[1]. |

| Stannous Chloride | SnCl2⋅2H2O , EtOAc | 80 - 90% | 4 h | Medium Risk: Prone to forming amine-tin complexes; requires strict pH > 10 workup[3],[2]. |

| Iron Reduction | Fe powder, NH4Cl , EtOH/ H2O | 85 - 95% | 4 - 6 h | Low Risk: Mild conditions[3]; primary challenge is filtering the iron oxide sludge. |

IV. Troubleshooting & FAQs

Q1: I attempted to reduce 2-methyl-6-nitrobenzothiazole using 10% Pd/C and hydrogen gas, but the reaction stalled almost immediately. Why? A: This is a classic case of catalyst poisoning. The benzothiazole ring contains a sulfur atom. The lone electron pairs on this sulfur atom act as strong Lewis bases, coordinating irreversibly to the active palladium surface and blocking the sites required for hydrogen activation. To bypass this, you must abandon catalytic hydrogenation for this specific substrate and utilize chemical reducing agents like SnCl2 or Iron powder[1].

Q2: After reducing with SnCl2 /HCl, my final hydrochloride salt contains a massive amount of inorganic ash. How do I prevent this? A: You have isolated the amine hexachlorostannate(IV) complex rather than your target product[3]. Causality: During the reduction, Sn(II) is oxidized to Sn(IV) . In acidic conditions, Sn(IV) forms the [SnCl6]2− anion, which strongly pairs with your protonated amine to form a stable, water-soluble salt. Solution: To break this complex, you must perform a highly basic workup. Pour the reaction mixture into an excess of aqueous NaOH until the pH strictly exceeds 10[2]. This converts the tin species into the soluble stannate ion, allowing the pure free base to be cleanly extracted.

Resolution pathway for tin contamination during SnCl2 reduction.

Q3: My isolated 2-Methyl-1,3-benzothiazol-6-amine hydrochloride is dark brown/pink instead of a pale solid. Is it ruined? A: The discoloration is due to trace oxidation of the electron-rich aminobenzothiazole free base prior to salt formation. Anilines are notoriously sensitive to air and light. Solution: Ensure your extraction solvents are degassed. Perform the HCl salt formation immediately after isolating the free base, ideally under an argon or nitrogen atmosphere. If the salt is already discolored, recrystallize it from hot ethanol with a small amount of activated charcoal (Norit) to strip the oxidized polymeric impurities.

Q4: The SnCl2 method generates too much toxic tin waste for our scale-up. What is a viable alternative? A: The Iron/Ammonium Chloride ( Fe/NH4Cl ) reduction is an excellent, scalable, and environmentally benign alternative[3]. Causality: Iron powder in an ethanol/water mixture with NH4Cl provides mild, slightly acidic conditions that efficiently reduce the nitro group without forming the intractable emulsions associated with tin. The primary byproduct is iron oxide sludge, which can be easily removed by filtering the hot reaction mixture through a pad of Celite before extraction[3].

V. References

1.[3] What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?, ResearchGate. 3 2.[1] Reduction of nitro compounds, Wikipedia. 1 3. 67170-69-8 | 2-Methyl-1,3-benzothiazol-6-amine hydrochloride, BLDpharm. 4.[2] Towards Cancer Treatment: Synthesis and Characterization of Photoactive Theranostic Nanoclinics, BOA (Università degli Studi di Milano-Bicocca). 2

Sources

Technical Support Center: Purification of 2-Methyl-1,3-benzothiazol-6-amine hydrochloride